4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Description
4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a heterocyclic compound featuring a fused purine-triazine-dione core with methyl and phenyl substituents. Its molecular formula is C₁₇H₁₆N₆O₂, and it is characterized by a complex bicyclic structure. The compound’s unique substitution pattern (methyl groups at positions 4, 7, and 9, and a phenyl group at position 3) distinguishes it from related derivatives.
Properties
CAS No. |
714236-16-5 |
|---|---|
Molecular Formula |
C16H16N6O2 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
4,7,9-trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C16H16N6O2/c1-9-11(10-7-5-4-6-8-10)18-19-15-17-13-12(22(9)15)14(23)21(3)16(24)20(13)2/h4-9H,1-3H3,(H,17,19) |
InChI Key |
QMVJGTYTBDLXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,9-trimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and triazines, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,7,9-trimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,7,9-trimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4,7,9-trimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
The 3-phenyl group (vs. 1-phenyl in CID 3064957 ) alters the molecule’s electronic profile, possibly affecting π-π stacking interactions in biological targets.
Functional Group Variations: The piperazinyl-ethyl chain in the derivative from introduces a basic nitrogen, which could improve water solubility and enable interactions with neurotransmitter receptors . The absence of a methyl group at position 4 in the 7,9-dimethyl analog reduces molecular weight (C₁₅H₁₂N₆O₂ vs.
Piperazinyl-substituted derivatives (e.g., ) are often explored for CNS applications due to their ability to cross the blood-brain barrier .
Biological Activity
4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the purine family and exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H16N6O2
- Molecular Weight : 352.398 g/mol
- CAS Number : 714236-16-5
- Structure : The compound features a triazine core with multiple methyl and phenyl substitutions that influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a spectrum of effects including:
Anticancer Activity
Recent studies have highlighted the potential of 4,7,9-trimethyl-3-phenyl derivatives in cancer treatment. The compound exhibits cytotoxic effects against several cancer cell lines:
| Cancer Type | GI50 (µM) |
|---|---|
| Leukemia | 1.96 |
| Colon Cancer | 2.60 |
| CNS Tumors | 2.72 |
| Melanoma | 1.91 |
| Ovarian Cancer | 4.01 |
| Renal Cancer | 3.03 |
| Prostate Cancer | 4.40 |
| Breast Cancer | 2.04 |
These findings suggest that the compound may inhibit tumor growth through apoptosis induction and interference with cell cycle progression .
Enzyme Inhibition
The compound has shown inhibitory effects on key enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : IC50 = 0.002 µM
This enzyme is crucial for DNA synthesis and cell proliferation, making it a target for anticancer drugs .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Exhibits antifungal activity against common pathogens.
The mechanisms underlying the biological activity of 4,7,9-trimethyl-3-phenyl derivatives include:
- Inhibition of Enzyme Activity : By targeting enzymes like DHFR, these compounds can disrupt metabolic pathways essential for cancer cell survival.
- Induction of Apoptosis : The compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : They may interfere with the normal progression of the cell cycle, leading to growth inhibition.
Case Studies and Research Findings
Several case studies have illustrated the efficacy of this compound in preclinical settings:
-
Study on Leukemia Cells :
- A study reported that treatment with the compound resulted in significant apoptosis in leukemia cell lines with an observed reduction in viability by over 70% at concentrations above 5 µM.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent.
-
Synergistic Effects :
- Combination therapy studies revealed enhanced efficacy when used alongside established chemotherapeutics, suggesting a potential role in combination cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
